N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3,5-Dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,5-dimethylphenyl group at the 4-amino position, a phenyl group at the 1-position, and a 3-methylpiperidin-1-yl substituent at the 6-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their versatility in medicinal chemistry, often serving as kinase inhibitors or receptor modulators due to their structural mimicry of purines. This compound’s unique substitution pattern may influence its pharmacokinetic properties, such as solubility and binding affinity, compared to analogs .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-17-8-7-11-30(16-17)25-28-23(27-20-13-18(2)12-19(3)14-20)22-15-26-31(24(22)29-25)21-9-5-4-6-10-21/h4-6,9-10,12-15,17H,7-8,11,16H2,1-3H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIYBJFYALVLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H25N5
- SMILES Notation : Cc1cc(C)n(Cc2cccc(CN)c2)n1
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit various biological activities including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antiparasitic
This compound specifically has shown promise as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are critical targets in cancer therapy.
The compound's anticancer activity is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Studies have demonstrated that it can induce apoptosis in cancer cells by:
- Inhibiting Cell Proliferation : The compound effectively reduces cell viability in various cancer cell lines with IC50 values ranging from 0.3 to 24 µM.
- Inducing Apoptosis : It has been shown to promote apoptosis through caspase activation and DNA fragmentation.
- Cell Cycle Arrest : The compound causes accumulation of cells in the G0/G1 phase, thereby preventing progression to the S phase.
Case Studies
A notable study published in 2023 evaluated the effects of this compound on MCF-7 breast cancer cells. The findings indicated significant inhibition of tumor growth and cell migration, alongside a marked increase in apoptotic markers. The study concluded that compounds with a similar scaffold could serve as effective anticancer agents due to their multitarget inhibition profile .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other pyrazolo[3,4-d]pyrimidine derivatives:
| Compound Name | IC50 (µM) | Mechanism of Action | Target(s) |
|---|---|---|---|
| This compound | 0.3 - 24 | Apoptosis induction, cell cycle arrest | EGFR, VEGFR2 |
| Compound 5i (similar scaffold) | 0.3 / 7.60 | Dual inhibition | EGFR/VGFR2 |
| Compound X (another derivative) | 0.87 - 4.3 | Cytotoxicity | Various cancer cell lines |
Comparison with Similar Compounds
Structural Analogs in the Pyrazolo[3,4-d]pyrimidine Family
A. Substituent Variations at the 4-Amino Position
- N-(4-Fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): Key Difference: Replaces the 3,5-dimethylphenyl group with a 4-fluorophenyl moiety and uses 4-methylpiperidin-1-yl instead of 3-methylpiperidin-1-yl. The 4-methylpiperidin-1-yl group may alter steric interactions compared to the 3-methyl isomer. Molecular Weight: 402.47 g/mol (C₂₃H₂₃FN₆) vs. 403.51 g/mol (estimated for the target compound).
B. Piperidine/Piperazine Substituents
- N-(3,5-Dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): Key Difference: Substitutes 3-methylpiperidin-1-yl with a 4-(4-fluorophenyl)piperazin-1-yl group.
C. Heterocycle Core Modifications
- Isoxazolo[5,4-d]pyrimidines (): Key Difference: Replaces pyrazole with isoxazole in the fused heterocycle. Example: 3-Cyclopropyl-4-(3-methylpiperidin-1-yl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine (24a, ). Impact: The isoxazole ring alters electronic distribution and metabolic stability.
Key Trends and Implications
- Substituent Position : The 3-methylpiperidin-1-yl group in the target compound may offer better steric compatibility with targets compared to 4-methylpiperidin-1-yl () or piperazine derivatives ().
- Electron-Withdrawing Groups : Fluorine or nitro substituents (Evidences 1, 3) improve binding in charged environments but may reduce oral bioavailability.
- Heterocycle Choice : Pyrazolo[3,4-d]pyrimidines generally exhibit better aqueous solubility than isoxazolo analogs due to reduced hydrophobicity .
Preparation Methods
Cyclocondensation of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbonitrile
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1a ) with aryl nitriles under basic conditions. For example, potassium tert-butoxide in refluxing tert-butanol facilitates the formation of the pyrazolo[3,4-d]pyrimidine ring system.
Reaction Conditions
- Reactants : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 equiv), substituted benzonitrile (1.2 equiv)
- Base : Potassium tert-butoxide (2.0 equiv)
- Solvent : tert-Butanol
- Temperature : Reflux (82–85°C)
- Time : 8–12 hours
This method yields 1-phenyl-6-substituted pyrazolo[3,4-d]pyrimidin-4-amines with moderate to high efficiency (60–85% yield).
Introduction of the 3-Methylpiperidin-1-yl Group at Position 6
Nucleophilic Aromatic Substitution (SNAr)
The 6-position of the pyrazolo[3,4-d]pyrimidine core is electrophilic, enabling substitution with nitrogen nucleophiles. To install the 3-methylpiperidin-1-yl group, 1-chloro-6-iodo intermediates are often employed.
Procedure
- Intermediate Halogenation : Treat 1-phenyl-6-iodo-pyrazolo[3,4-d]pyrimidin-4-amine (2 ) with phosphorus oxychloride (POCl₃) to generate the 4-chloro derivative (3 ).
- Piperidine Coupling : React 3 with 3-methylpiperidine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
Optimization Notes
- Microwave irradiation (100–120°C, 30–60 minutes) improves reaction rates and reduces dibenzylated byproducts.
- Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilicity.
Amination at Position 4 with 3,5-Dimethylaniline
Buchwald-Hartwig Amination
The 4-amino group is introduced via palladium-catalyzed cross-coupling. This method ensures regioselectivity and compatibility with sensitive functional groups.
Catalytic System
- Catalyst : Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
- Ligand : Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, 10 mol%)
- Base : Cesium carbonate (Cs₂CO₃, 2.0 equiv)
- Solvent : Toluene or 1,4-dioxane
- Temperature : 100–110°C
Substrate Scope
- 3,5-Dimethylaniline reacts efficiently with 6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-chloro (4 ) to yield the target compound in 70–80% yield.
One-Pot Synthesis Strategies
Sequential Cyclocondensation and Functionalization
Recent advancements enable telescoped syntheses to minimize purification steps. A one-pot protocol involves:
- Cyclocondensation of 1a with 3-methylpiperidine-1-carbonitrile under microwave irradiation.
- Direct amination with 3,5-dimethylaniline using hydroxylamine-O-sulfonic acid as a nitrene precursor.
Key Advantages
- Reduced reaction time (4–6 hours total).
- Higher overall yield (75–90%) compared to stepwise methods.
Analytical Characterization and Purification
Chromatographic Techniques
Crystallography
Single-crystal X-ray diffraction verifies the planar pyrazolo[3,4-d]pyrimidine core and equatorial orientation of the 3-methylpiperidin-1-yl group.
Challenges and Mitigation Strategies
Byproduct Formation
- Dibenzylated Piperazines : Controlled stoichiometry (1:1 piperazine:aryl chloride) and low-temperature reactions (0–5°C) suppress dimerization.
- Regioisomeric Contamination : Use of directing groups (e.g., nitro or methoxy) ensures positional fidelity during cyclocondensation.
Industrial-Scale Production Considerations
Green Chemistry Metrics
- Solvent Recovery : tert-Butanol is recycled via distillation (85% recovery).
- Catalyst Recycling : Palladium nanoparticles immobilized on magnetic supports reduce metal waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
